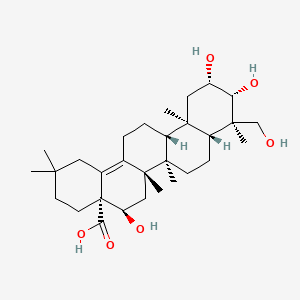
Piperazine-acetyl-PIP-AcOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine-acetyl-PIP-AcOH is a compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It plays a crucial role in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This compound has a molecular weight of 270.33 g/mol and a chemical formula of C₁₂H₂₂N₄O₃ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-acetyl-PIP-AcOH involves several steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods are commonly used to produce piperazine derivatives, which are then further modified to obtain this compound.
Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often involves catalytic processes such as intermolecular and intramolecular cyclization. Preferred methods include the use of aminoethylethanolamine and diethylenetriamine for intramolecular cyclization, and ethylenediamine, mono-, and diethanolamine for one-step intermolecular cyclization .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine-acetyl-PIP-AcOH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sulfonium salts, alkyl halides, and carboxyamides. The conditions for these reactions typically involve basic or acidic environments, depending on the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include various substituted piperazine derivatives, which are used in the synthesis of PROTACs and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Piperazine-acetyl-PIP-AcOH has a wide range of scientific research applications. It is primarily used in the synthesis of PROTACs, which are employed in targeted protein degradation. This compound is also used in the development of drugs for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases . Additionally, this compound is used in the field of catalysis and the synthesis of metal-organic frameworks (MOFs) .
Wirkmechanismus
Piperazine-acetyl-PIP-AcOH functions as a linker in PROTACs, facilitating the binding of the target protein to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved in this process include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Piperazine-acetyl-PIP-AcOH include other PROTAC linkers such as PEG linkers, alkyl-chain linkers, and alkyl/ether linkers . These compounds share similar functions but differ in their chemical structures and properties.
Uniqueness: this compound is unique due to its specific chemical structure, which allows for efficient binding and degradation of target proteins. Its versatility in forming various substituted piperazine derivatives makes it a valuable compound in the field of targeted protein degradation .
Eigenschaften
Molekularformel |
C12H22N4O3 |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
2-[4-(2-oxo-2-piperazin-1-ylethyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H22N4O3/c17-11(16-3-1-13-2-4-16)9-14-5-7-15(8-6-14)10-12(18)19/h13H,1-10H2,(H,18,19) |
InChI-Schlüssel |
GCGINSGPAIZDNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)CN2CCN(CC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



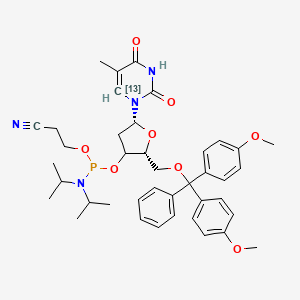
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
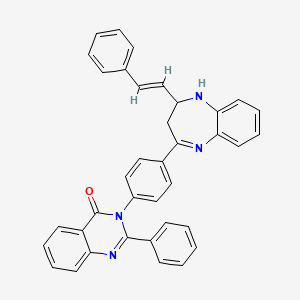


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
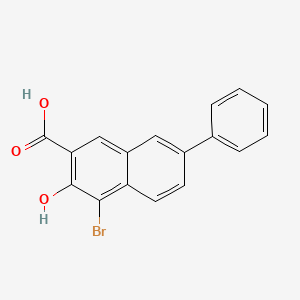
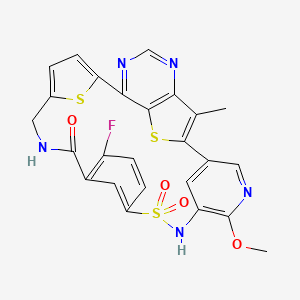
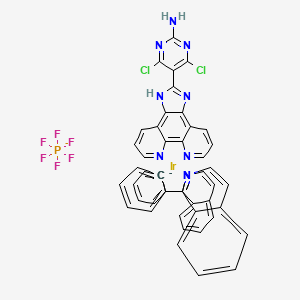
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)

